KDM4/KDM5 Family Epigenetic Probe Differentiation: 3-Amino-4-pyridine Carboxylate Scaffold Benchmarking vs. Furan/Thiophene Optimized Leads
2-(3-Aminophenyl)pyridine-4-carboxylic acid serves as the closest commercially available parent fragment of the 3-amino-4-pyridine carboxylate chemotype that the GSK/CRUK team systematically optimized into cell-penetrant KDM4/KDM5 dual inhibitors [1]. The optimized leads from this series—3-((furan-2-ylmethyl)amino)pyridine-4-carboxylic acid (34) and 3-(((3-methylthiophen-2-yl)methyl)amino)pyridine-4-carboxylic acid (39)—achieved IC₅₀ ≤ 100 nM in KDM4 family biochemical (RFMS) assays with ≥50-fold selectivity against KDM6B, and KDM4C cell imaging assay IC₅₀ of 6–8 µM, alongside KDM5C (JARID1C) RFMS IC₅₀ of 100–125 nM [1]. The unsubstituted 3-aminopyridine-4-carboxylic acid fragment (PDB 5FP3/5FP9) co-crystallized with KDM4D provides the structural basis anchoring this entire series, with the pyridine nitrogen and 3-amino group chelating the active-site Fe(II) [2][3]. The target compound's 2-(3-aminophenyl) substitution represents a distinct regioisomeric exploration vector where the aniline is translocated from the 3-amino position on the pyridine ring to the 3-position of a pendant phenyl ring, producing different Fe(II) chelation geometry and KDM4D binding kinetics (IC₅₀ for a related 3-aminopyridine-4-carboxylate derivative = 1585 ± n/a nM against KDM4D) [4]. This quantifiable scaffold divergence is directly relevant for medicinal chemistry programs seeking to explore novel chemical space around the validated 3-amino-4-pyridine carboxylate pharmacophore without infringing on the extensively patented furan/thiophene sub-series [1].
| Evidence Dimension | KDM4 family biochemical inhibition potency (RFMS assay) |
|---|---|
| Target Compound Data | 2-(3-Aminophenyl)pyridine-4-carboxylic acid: No direct KDM4 IC₅₀ reported (parent fragment); closest 3-amino-4-pyridine carboxylate analog IC₅₀ = 1585 nM (KDM4D) [4] |
| Comparator Or Baseline | Optimized lead 34: KDM4 family RFMS IC₅₀ ≤ 100 nM; KDM4C cell imaging IC₅₀ = 6–8 µM; KDM5C RFMS IC₅₀ = 100–125 nM [1] |
| Quantified Difference | ≥15-fold difference in biochemical potency between unoptimized 3-amino-4-pyridine carboxylate fragment and optimized leads; target compound provides distinct regioisomeric scaffold for lead optimization |
| Conditions | KDM4 RFMS biochemical assay; KDM4C mechanistic cell imaging assay (KYSE-150 cells); KDM5C RFMS assay |
Why This Matters
The 2-(3-aminophenyl) regioisomer provides an unexplored vector in a clinically validated epigenetic target class, enabling medicinal chemistry teams to pursue novel IP while building on an established pharmacophore with published co-crystal structures.
- [1] Westaway, S. M. et al. Cell Penetrant Inhibitors of the KDM4 and KDM5 Families of Histone Lysine Demethylases. 1. 3-Amino-4-pyridine Carboxylate Derivatives. J. Med. Chem. 2016, 59, 1357–1369. View Source
- [2] RCSB PDB. 5FP3 – Crystal structure of human KDM4D in complex with 3-aminopyridine-4-carboxylic acid. Resolution: 2.05 Å. Deposited 2015-11-27. View Source
- [3] JenaLib. 5FP9 – Crystal structure of human KDM4D in complex with 3-aminopyridine-4-carboxylic acid. https://jenalib.leibniz-fli.de/ (accessed 2026-05-02). View Source
- [4] BindingDB Ki Summary – BDBM50122002: IC₅₀ = 1585 ± n/a nM against KDM4D (ChEMBL_1562429 / CHEMBL3778165), from Westaway et al. J. Med. Chem. 2016. http://bdb2.ucsd.edu/jsp/dbsearch/Summary_ki.jsp?entryid=50047196 (accessed 2026-05-02). View Source
